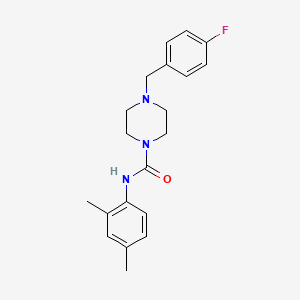![molecular formula C18H21F3N2O2 B5308550 2,4,7-trimethyl-3-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole](/img/structure/B5308550.png)
2,4,7-trimethyl-3-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,7-trimethyl-3-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as TMI-1 and belongs to the class of indole derivatives.
作用机制
TMI-1 binds to the proteasome at the catalytic site and inhibits its activity. This leads to the accumulation of proteins, which can cause cell death. TMI-1 has been shown to be more potent than other proteasome inhibitors, such as bortezomib, and has a longer half-life in vivo.
Biochemical and Physiological Effects:
TMI-1 has been shown to have various biochemical and physiological effects. In addition to its anti-cancer activity, TMI-1 has been shown to have anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to the site of inflammation. TMI-1 has also been shown to have neuroprotective effects. It protects neurons from oxidative stress and apoptosis, which can lead to neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of TMI-1 is its high potency and selectivity for the proteasome. It has been shown to be more potent than other proteasome inhibitors, such as bortezomib. TMI-1 also has a longer half-life in vivo, which makes it a better candidate for therapeutic use. However, TMI-1 has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. It is also expensive and not widely available.
未来方向
There are many future directions for the research of TMI-1. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. TMI-1 has been shown to have neuroprotective effects, and it may be able to slow or prevent the progression of these diseases. Another potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis. TMI-1 has anti-inflammatory activity and may be able to reduce the symptoms of these diseases. Finally, TMI-1 may have applications in the field of synthetic biology. It can be used to control the degradation of specific proteins in cells, which can be useful for the engineering of new biological systems.
Conclusion:
In conclusion, TMI-1 is a promising compound with potential applications in various fields of scientific research. Its high potency and selectivity for the proteasome make it a valuable tool for the study of protein degradation in cells. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of diseases.
合成方法
The synthesis of TMI-1 involves the reaction of 2,4,7-trimethylindole with 2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethylamine in the presence of a catalyst. The reaction yields TMI-1 as a white solid with a purity of over 95%.
科学研究应用
TMI-1 has been used in various scientific research applications. One of the most prominent applications is in the field of cancer research. TMI-1 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by targeting the proteasome, which is responsible for the degradation of proteins in cells. TMI-1 binds to the proteasome and inhibits its activity, leading to the accumulation of proteins and ultimately causing cell death.
属性
IUPAC Name |
1-[2-(trifluoromethyl)morpholin-4-yl]-2-(2,4,7-trimethyl-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O2/c1-10-4-5-11(2)17-16(10)13(12(3)22-17)8-15(24)23-6-7-25-14(9-23)18(19,20)21/h4-5,14,22H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYHLTAOPCEODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(NC2=C(C=C1)C)C)CC(=O)N3CCOC(C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7-dimethyl-11-[4-(1H-pyrazol-5-yl)benzoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5308468.png)
![3-[4-morpholinyl(oxo)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5308493.png)
![1'-(2-morpholinylacetyl)spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride](/img/structure/B5308501.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}piperidine](/img/structure/B5308508.png)
![2-(1H-benzimidazol-2-yl)-3-{3-[(4-bromobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5308512.png)
![1'-bicyclo[2.2.1]hept-2-yl-1,4'-bipiperidine](/img/structure/B5308517.png)
![N,N-dimethyl-1-((2R,5S)-5-{[5-(pyrrolidin-1-ylcarbonyl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methanamine](/img/structure/B5308524.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-1,8-naphthyridine-2-carboxamide](/img/structure/B5308532.png)


![2-phenoxy-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5308543.png)
![N-(3-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5308564.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)](/img/structure/B5308570.png)
![2-[2-(4-fluorophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5308571.png)